Cas no 4200-46-8 (methyl 2-(1H-imidazol-5-yl)acetate)
methyl 2-(1H-imidazol-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(1H-imidazol-4-yl)acetate
- methyl 2-(1H-imidazol-5-yl)acetate
- Methyl 1H-imidazol-4-ylacetate
- AMY39676
- methyl2-(1H-imidazol-5-yl)acetate
- MFCD28101666
- (1H-imidazol-4-yl)-acetic acid methyl ester
- CS-0054332
- (1h-imidazol-4-yl)acetic acid methyl ester
- Methyl 4-Imidazoleacetate
- Methyl (1H-imidazol-5-yl)acetate
- AKOS006352463
- DA-05970
- AS-78098
- SCHEMBL45123
- F53522
- 4200-46-8
- CURCXTFZSFUUQT-UHFFFAOYSA-N
- PB42793
- 1H-Imidazole-4-acetic acid, methyl ester
- DTXSID20553063
-
- MDL: MFCD28101666
- Inchi: 1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
- InChI Key: CURCXTFZSFUUQT-UHFFFAOYSA-N
- SMILES: O(C)C(CC1=CN=CN1)=O
Computed Properties
- Exact Mass: 140.05864
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.98
methyl 2-(1H-imidazol-5-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186766-100mg |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95+% | 100mg |
$251 | 2021-08-05 | |
| Chemenu | CM186766-250mg |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95+% | 250mg |
$484 | 2021-08-05 | |
| Chemenu | CM186766-1g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95+% | 1g |
$774 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04092-5g |
1H-imidazole-4-acetic acid methyl ester |
4200-46-8 | 95% | 5g |
$675 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1003630-10g |
methyl 2-(1H-imidazol-4-yl)acetate |
4200-46-8 | 95% | 10g |
$900 | 2024-07-24 | |
| Chemenu | CM186766-5g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM186766-10g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95%+ | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM186766-25g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95%+ | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM186766-50g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95%+ | 50g |
$*** | 2023-05-30 | |
| Chemenu | CM186766-100g |
methyl 2-(1H-imidazol-5-yl)acetate |
4200-46-8 | 95%+ | 100g |
$*** | 2023-05-30 |
methyl 2-(1H-imidazol-5-yl)acetate Suppliers
methyl 2-(1H-imidazol-5-yl)acetate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on methyl 2-(1H-imidazol-5-yl)acetate
Introduction to Methyl 2-(1H-imidazol-5-yl)acetate (CAS No. 4200-46-8)
Methyl 2-(1H-imidazol-5-yl)acetate, a compound with the chemical formula C₆H₈N₂O₂ and a CAS number of 4200-46-8, is a versatile organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its imidazole ring and ester functional group, exhibits a range of potential applications due to its unique structural and chemical properties.
The imidazole moiety, a five-membered heterocyclic compound containing nitrogen, is known for its broad spectrum of biological activities. In particular, the 1H-imidazol-5-yl moiety in Methyl 2-(1H-imidazol-5-yl)acetate has been extensively studied for its role in various pharmacological applications. Recent research has highlighted the importance of imidazole derivatives in the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
One of the most compelling aspects of Methyl 2-(1H-imidazol-5-yl)acetate is its potential as a building block in drug synthesis. The presence of both an ester group and an imidazole ring makes it a valuable intermediate in the preparation of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in cancer progression. The ability to modify the structure of Methyl 2-(1H-imidazol-5-yl)acetate allows chemists to explore a wide range of pharmacological targets, making it an indispensable tool in medicinal chemistry.
In addition to its role in drug development, Methyl 2-(1H-imidazol-5-yl)acetate has been investigated for its potential applications in material science. The compound's ability to form stable complexes with metals has led to studies exploring its use as a ligand in catalytic processes. These studies have shown that the imidazole ring can coordinate with various metal ions, facilitating reactions that are otherwise difficult to achieve under standard conditions.
The synthesis of Methyl 2-(1H-imidazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with imidazole under acidic conditions. This reaction proceeds via an esterification process, where the acetoacetate group is converted into an ester linkage. The choice of solvent and catalyst can significantly influence the yield and purity of the product, making optimization a critical step in the synthetic process.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 2-(1H-imidazol-5-yl)acetate. For example, microwave-assisted synthesis has been shown to reduce reaction times while maintaining high yields. These improvements have made it possible to produce larger quantities of the compound, which is essential for both research and industrial applications.
The biological activity of Methyl 2-(1H-imidazol-5-yl)acetate has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets, including receptors and enzymes. These interactions are thought to modulate cellular processes, leading to potential therapeutic effects.
In clinical settings, Methyl 2-(1H-imidazol-5-yl)acetate has been tested as a precursor for more complex drug candidates. Preliminary studies have shown promising results in animal models for conditions such as pain management and neuroprotection. While further research is needed to fully understand its therapeutic potential, these findings underscore the importance of this compound in pharmaceutical development.
The chemical stability of Methyl 2-(1H-imidazol-5-yl)acetate is another area of interest. Studies have demonstrated that the compound remains stable under various storage conditions, making it suitable for long-term use in both laboratory and industrial settings. However, it is important to handle this compound with care due to its reactivity with certain chemicals.
Future research directions for Methyl 2-(1H-imidazol-5-yl)acetate include exploring its role in developing new materials and understanding its environmental impact. As synthetic methods continue to evolve, it is likely that this compound will find even broader applications in science and industry.
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